A Technical Guide to 6-Bromo-4-chloroquinazoline (CAS: 38267-96-8): Synthesis, Reactions, and Therapeutic Potential
A Technical Guide to 6-Bromo-4-chloroquinazoline (CAS: 38267-96-8): Synthesis, Reactions, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinazoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, key reactions, and its significant role as a scaffold for developing novel therapeutic agents, particularly in oncology and mycology.
Core Compound Properties
6-Bromo-4-chloroquinazoline is a disubstituted quinazoline derivative with the chemical formula C₈H₄BrClN₂. Its structure features a fused benzene and pyrimidine ring system, with a bromine atom at position 6 and a chlorine atom at position 4. This arrangement of reactive halogens provides a versatile platform for selective chemical modifications.
| Property | Value | Reference |
| CAS Number | 38267-96-8 | |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| IUPAC Name | 6-bromo-4-chloroquinazoline | |
| Appearance | Solid | |
| Purity | Typically ≥96% | [1] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [1] |
| InChI Key | JFJNDMNYNYLFLJ-UHFFFAOYSA-N |
Safety Information: 6-Bromo-4-chloroquinazoline is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Synthesis of 6-Bromo-4-chloroquinazoline
The synthesis of 6-Bromo-4-chloroquinazoline is typically achieved through a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by chlorination to yield the final product.
Caption: Synthetic pathway for 6-Bromo-4-chloroquinazoline.
Experimental Protocol: Synthesis of 6-Bromo-3H-quinazolin-4-one
A common method for the synthesis of the 6-bromo-4-quinazolinone core begins with 5-bromoanthranilic acid.[2]
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Reaction Setup: A mixture of 5-bromoanthranilic acid and acetic anhydride is prepared.
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Reflux: The mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.
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Aminolysis: The intermediate is then refluxed with a substituted aniline in a suitable solvent like glacial acetic acid.
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Purification: After completion, the mixture is cooled and poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.[2]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinazoline
The chlorination of the quinazolinone intermediate is a crucial step to introduce a reactive leaving group at the 4-position.
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Reaction Setup: 6-Bromo-3H-quinazolin-4-one is suspended in phosphorus oxychloride (POCl₃).[3]
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Heating: The reaction mixture is heated to reflux and stirred for several hours.[3]
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Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured into ice water.
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Neutralization: The pH of the mixture is adjusted to 8 with a saturated aqueous sodium bicarbonate solution.[3]
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Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-Bromo-4-chloroquinazoline as a solid.[3]
Key Reactions and Derivatization
The differential reactivity of the C4-chloro and C6-bromo substituents allows for selective functionalization of the quinazoline core, making it a valuable scaffold in combinatorial chemistry and drug discovery.
Caption: Key reaction pathways for derivatization.
Nucleophilic Aromatic Substitution at C4
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is widely employed to introduce various side chains, particularly anilines, to generate a library of 4-anilinoquinazoline derivatives.
Experimental Protocol: General Amination
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Reaction Setup: 6-Bromo-4-chloroquinazoline is dissolved in a suitable solvent such as isopropanol.
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Addition of Nucleophile: The desired substituted aniline is added to the solution.
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Reflux: The reaction mixture is heated to reflux until the starting material is consumed, as monitored by TLC.
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Isolation: Upon cooling, the product often precipitates and can be collected by filtration, washed, and dried.
Palladium-Catalyzed Cross-Coupling at C6
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or amino groups at this position.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a Schlenk flask, combine 6-Bromo-4-chloroquinazoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like Na₂CO₃ (2 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
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Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
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Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Therapeutic Applications and Biological Activity
Derivatives of 6-Bromo-4-chloroquinazoline have shown significant promise in drug discovery, primarily as anticancer and antifungal agents. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting various protein kinases.
Anticancer Activity: EGFR Inhibition
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4]
